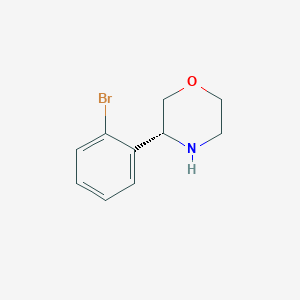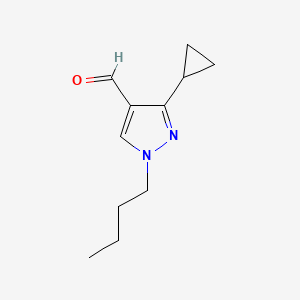
3-(1H-Imidazol-5-yl)-2,5-dimethylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-Imidazol-5-yl)-2,5-dimethylpiperazine is a compound that features both an imidazole ring and a piperazine ring The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the piperazine ring is a six-membered heterocyclic structure containing two nitrogen atoms at opposite positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles, which can then be further reacted to introduce the piperazine moiety . The reaction conditions often involve the use of nickel catalysts and mild conditions to ensure the inclusion of various functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1H-Imidazol-5-yl)-2,5-dimethylpiperazine can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: The nitrogen atoms in the imidazole and piperazine rings can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may lead to the formation of imidazole N-oxides, while substitution reactions may introduce various alkyl or aryl groups onto the nitrogen atoms.
Applications De Recherche Scientifique
3-(1H-Imidazol-5-yl)-2,5-dimethylpiperazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mécanisme D'action
The mechanism of action of 3-(1H-Imidazol-5-yl)-2,5-dimethylpiperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, while the piperazine ring can interact with various biological macromolecules. These interactions can lead to the modulation of biological pathways and the exertion of therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other imidazole-containing molecules such as:
- 4-Cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole
- Ethyl 1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole-4-carboxylate
Uniqueness
3-(1H-Imidazol-5-yl)-2,5-dimethylpiperazine is unique due to the presence of both an imidazole and a piperazine ring, which allows for diverse chemical reactivity and potential biological activity. This dual-ring structure provides a versatile scaffold for the development of new compounds with various applications in chemistry, biology, and medicine.
Propriétés
Formule moléculaire |
C9H16N4 |
|---|---|
Poids moléculaire |
180.25 g/mol |
Nom IUPAC |
3-(1H-imidazol-5-yl)-2,5-dimethylpiperazine |
InChI |
InChI=1S/C9H16N4/c1-6-3-11-7(2)9(13-6)8-4-10-5-12-8/h4-7,9,11,13H,3H2,1-2H3,(H,10,12) |
Clé InChI |
CVQLVYBYIJKGBD-UHFFFAOYSA-N |
SMILES canonique |
CC1CNC(C(N1)C2=CN=CN2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-((tert-Butoxycarbonyl)amino)bicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B12993904.png)
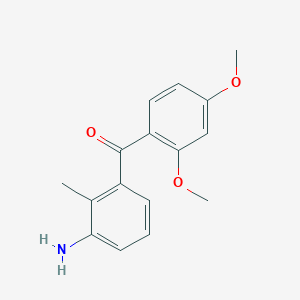

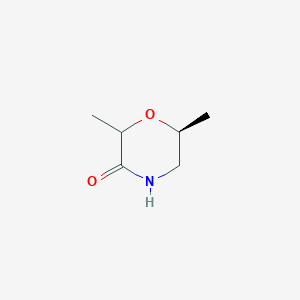
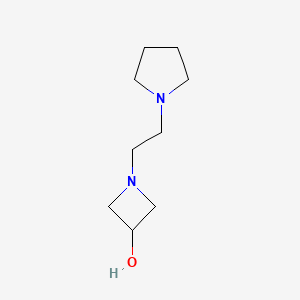
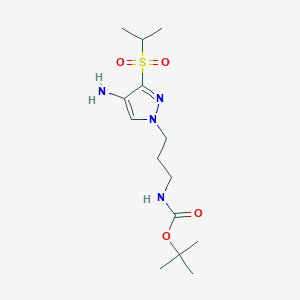
![(6S)-5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[2.3]hexane-6-carboxylic acid](/img/structure/B12993927.png)
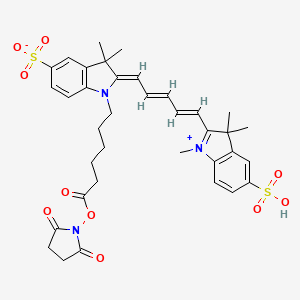
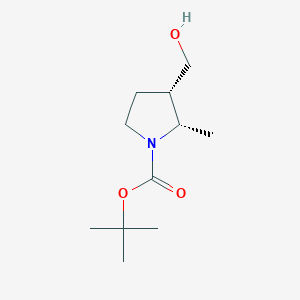
![(R)-5-(4-Fluorophenyl)-1-oxa-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B12993936.png)
